CHMFL-ABL/KIT-155: Mechanism of Action, Structural Biology, and Experimental Workflows in Chronic Myeloid Leukemia
CHMFL-ABL/KIT-155: Mechanism of Action, Structural Biology, and Experimental Workflows in Chronic Myeloid Leukemia
Executive Summary
Chronic Myeloid Leukemia (CML) is predominantly driven by the constitutively active BCR-ABL fusion tyrosine kinase. While first-generation ATP-competitive inhibitors (Type I) revolutionized CML treatment, the emergence of resistance mutations necessitated the development of conformation-specific inhibitors.1[1]. By exploiting a unique hinge-binding mechanism within the "DFG-out" inactive conformation, it achieves profound selectivity and efficacy. This technical guide dissects its structural biology, biochemical profiling, signal transduction blockade, and the self-validating experimental protocols required to study its mechanism of action.
Structural Biology & The Type II "DFG-Out" Paradigm
Kinase inhibitors are broadly categorized by their binding modes. Type I inhibitors bind to the active "DFG-in" conformation of the kinase domain, acting as direct ATP competitors. However, because the ATP-binding pocket is highly conserved across the kinome, Type I inhibitors often suffer from off-target toxicity.
In contrast,2[2], exploiting an allosteric hydrophobic pocket adjacent to the ATP site. Because inactive conformations exhibit greater structural diversity among kinases, Type II binding inherently drives higher kinome selectivity.
The Structural Innovation of CHMFL-ABL/KIT-155: Through structure-guided drug design, CHMFL-ABL/KIT-155 was engineered to feature a distinct pharmacophore. Unlike canonical Type II inhibitors (e.g., imatinib, nilotinib),3[3]. This unique hinge-binding mode anchors the molecule deeply within the DFG-out pocket, locking BCR-ABL and c-KIT in their inactive states and preventing autophosphorylation.
Pharmacological Profiling: Biochemical and Cellular Efficacy
To validate the target specificity of CHMFL-ABL/KIT-155, comprehensive biochemical kinase assays (KINOMEscan) and cellular viability assays were conducted.
Biochemical Kinase Inhibition Profile
CHMFL-ABL/KIT-155 demonstrates nanomolar potency against its primary targets, alongside select secondary targets implicated in oncogenic signaling.
| Kinase Target | Conformation State | IC₅₀ Value (nM) | Clinical Relevance in Oncology |
| ABL | DFG-out | 46 | Primary driver of CML (BCR-ABL). |
| c-KIT | DFG-out | 75 | Primary driver of Gastrointestinal Stromal Tumors (GISTs). |
| LCK | Inactive | 12 | T-cell signaling; potential immunomodulatory role. |
| PDGFRβ | Inactive | 80 | Angiogenesis and tumor microenvironment regulation. |
| BLK | Inactive | 81 | B-cell receptor signaling. |
| DDR1 | Inactive | 116 | Cell adhesion and extracellular matrix communication. |
Cellular Anti-Proliferation Profile
Causality in drug development requires proving that cellular toxicity is on-target. By testing the compound across dependent and independent cell lines, researchers established a self-validating proof of mechanism.5[5], but remains inactive against c-KIT-independent lines, confirming its mechanism is not driven by generalized cytotoxicity.
| Cell Line | Disease Model | Dependency | GI₅₀ Value (μM) |
| K562 | CML | BCR-ABL Dependent | 0.027 |
| MEG-01 | CML | BCR-ABL Dependent | 0.020 |
| KU812 | CML | BCR-ABL Dependent | 0.056 |
| GIST-T1 | GIST | c-KIT Dependent | 0.023 |
| GIST-882 | GIST | c-KIT Dependent | 0.095 |
| GIST-48B | GIST | c-KIT Independent | 3.960 (Negative Control) |
Mechanism of Action: Signal Transduction Blockade
In CML, the BCR-ABL fusion protein acts as a constitutively active tyrosine kinase, autophosphorylating at key residues (such as Y245) to create docking sites for downstream effector proteins. This initiates a cascade of oncogenic signaling primarily through the STAT5, PI3K/AKT, and RAS/MAPK pathways.
By locking BCR-ABL in the DFG-out conformation,1[1]. The abrogation of this signal deprives the cell of survival and proliferation cues, culminating in G0/G1 cell cycle arrest and the induction of apoptosis.
Fig 1. CHMFL-ABL/KIT-155 blocks BCR-ABL signaling, inducing G0/G1 arrest and apoptosis.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols represent the self-validating systems used to confirm the efficacy and target engagement of CHMFL-ABL/KIT-155.
Fig 2. Step-by-step experimental workflow for the validation of CHMFL-ABL/KIT-155.
Protocol A: Target Engagement via Western Blotting (p-ABL Y245 Validation)
To prove that cellular death is caused by kinase inhibition rather than non-specific toxicity, researchers must measure the phosphorylation status of the target kinase.
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Cell Treatment: Seed K562 cells at 5×105 cells/mL. Treat with a dose-response gradient of CHMFL-ABL/KIT-155 (e.g., 0, 10, 30, 100, 300 nM) for 4 hours. Rationale: A 4-hour window is optimal for capturing signaling inhibition before the onset of widespread apoptosis, which confounds protein levels.
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Lysis: Harvest cells and lyse in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (NaF and Na₃VO₄). Rationale: Phosphatase inhibitors are critical; without them, endogenous phosphatases will strip the Y245 phosphorylation during lysis, yielding false negatives.
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Electrophoresis & Transfer: Run 30 μg of total protein per lane on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.
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Blocking: Block the membrane using 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Self-Validating Checkpoint: Do NOT use non-fat dry milk for phospho-blots. Milk contains casein, a phosphoprotein that will cause high background noise when probed with anti-phosphotyrosine antibodies.
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Probing: Probe overnight at 4°C with primary antibodies: Anti-p-ABL (Y245), Anti-total ABL, and Anti-GAPDH.
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Analysis: Normalize the p-ABL signal against total ABL. A reduction in p-ABL without a reduction in total ABL confirms specific kinase inhibition rather than global protein degradation.
Protocol B: In Vivo Xenograft EfficacyCHMFL-ABL/KIT-155 possesses excellent oral pharmacokinetic (PK) properties[1], making it highly suitable for in vivo translation.
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Inoculation: Inject 5×106 K562 cells subcutaneously into the right flank of female nu/nu mice.
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Randomization: Once tumors reach a volume of 100–150 mm³, randomize mice into vehicle control and treatment groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).
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Administration: Administer CHMFL-ABL/KIT-155 via oral gavage (PO) once daily.
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Monitoring: Measure tumor volume ( V=2length×width2 ) and body weight every two days. Rationale: Body weight monitoring serves as a proxy for systemic toxicity. A highly selective Type II inhibitor should suppress tumor growth without causing >10% body weight loss.
Conclusion
CHMFL-ABL/KIT-155 represents a masterclass in structure-guided drug design. By engineering a molecule that forms a unique hydrogen bond with the kinase hinge region in the DFG-out state, researchers achieved exceptional dual potency against ABL and c-KIT. Its ability to selectively induce G0/G1 arrest and apoptosis in oncogene-dependent cells, combined with robust in vivo efficacy, underscores the continued viability of exploring novel Type II binding pharmacophores in targeted cancer therapy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CHMFL-ABL/KIT-155 | c-Kit | TargetMol [targetmol.com]
- 5. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
